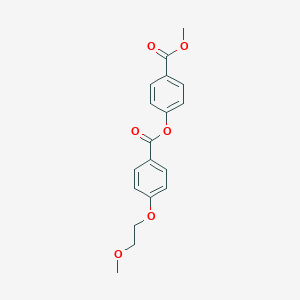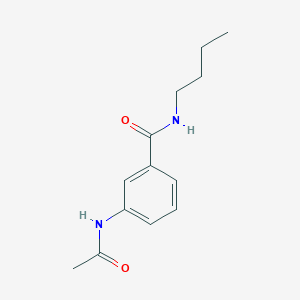
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate, also known as MPEB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoate esters and has been found to have various biochemical and physiological effects.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has also been used as a tool to study the role of certain proteins in cellular signaling pathways.
Mechanism of Action
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate acts as a competitive inhibitor of certain enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate (NMDA) receptor. By inhibiting these proteins, 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate can modulate cellular signaling pathways and affect various physiological processes.
Biochemical and physiological effects:
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has been found to have various biochemical and physiological effects, including reducing the growth and proliferation of cancer cells, protecting against neuronal damage in Alzheimer's disease, and modulating synaptic plasticity in the brain. 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has several advantages for lab experiments, including its high purity and ability to selectively modulate certain proteins. However, 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate, including investigating its potential therapeutic applications in cancer and neurological disorders, exploring its mechanism of action in cellular signaling pathways, and developing more selective inhibitors of specific enzymes and receptors. Additionally, further research is needed to fully understand the potential limitations and toxicity of 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate.
Synthesis Methods
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate can be synthesized by reacting 4-(methoxycarbonyl)phenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate as a white solid with a high purity.
properties
Product Name |
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-11-12-23-15-7-3-14(4-8-15)18(20)24-16-9-5-13(6-10-16)17(19)22-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
AOIKOKBAUOWUAN-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-3-{[(2-furoylamino)carbothioyl]amino}benzamide](/img/structure/B267538.png)

![N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B267543.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267545.png)
![3-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267547.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)
![2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
![4-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267561.png)
![N-(tert-butyl)-4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B267562.png)
![N-{4-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267563.png)